ODQ

Description

Propriétés

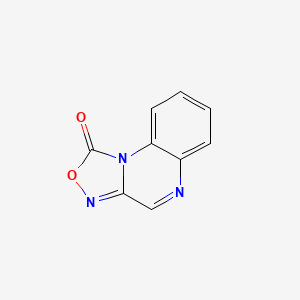

IUPAC Name |

[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMHWZHOZLVYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NOC(=O)N23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036796 | |

| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41443-28-1 | |

| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41443-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57V2NMV38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ODQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a cornerstone pharmacological tool for investigating the nitric oxide (NO) signaling pathway. Its utility stems from its function as a potent and highly selective inhibitor of soluble guanylate cyclase (sGC), the primary intracellular receptor for NO.[3][4] By preventing the synthesis of the second messenger cyclic guanosine monophosphate (cGMP), this compound allows researchers to dissect the cGMP-dependent effects of NO from its cGMP-independent actions.[1][5] This guide provides a detailed examination of the molecular mechanism of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biochemical pathways.

The Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC-cGMP) Signaling Pathway

The canonical NO-sGC-cGMP pathway is a critical signaling cascade in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[6][7] The pathway is initiated by the synthesis of NO from L-arginine by NO synthases (NOS).[8] Being a small, lipophilic gas, NO rapidly diffuses across cell membranes to activate its intracellular target, sGC.[9]

Soluble guanylate cyclase is a heterodimeric enzyme containing a prosthetic heme group.[9] In its basal state, the heme iron is in the ferrous (Fe²⁺) form.[10][11] The binding of NO to this ferrous heme induces a conformational change in the enzyme, activating its catalytic domain.[7] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates downstream effectors like protein kinase G (PKG) to elicit a physiological response.

Core Mechanism of Action of this compound

The inhibitory action of this compound is directed at the heme prosthetic group of sGC. This compound oxidizes the central iron atom of the heme from its native ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[2][10][11] This oxidation is the lynchpin of its inhibitory mechanism. The ferric (Fe³⁺) form of sGC has a significantly reduced affinity for NO, preventing the activation of the enzyme.[2] Consequently, the NO-stimulated conversion of GTP to cGMP is blocked.[10][11]

It is crucial to note that this compound does not affect the basal, NO-unstimulated activity of sGC.[10][11] Its action is specific to the NO-activated state. Spectroscopic analysis confirms this mechanism, showing a characteristic shift in the Soret peak of the sGC heme from approximately 431 nm (ferrous) to 392-393 nm (ferric) upon treatment with this compound.[10][12]

Kinetics and Reversibility

The inhibition of sGC by this compound is both concentration- and time-dependent.[2][12] In studies using the purified enzyme, the inhibition is effectively irreversible, as there are no cellular mechanisms to reduce the ferric heme back to its ferrous state.[12] However, within intact cells, the inhibition by this compound can be reversible.[2] This is attributed to the presence of endogenous reducing agents that can restore the ferrous state of the sGC heme over time. In cerebellar cells, for instance, recovery from this compound-induced inhibition occurs with a half-time of approximately 5 minutes.[2]

| Parameter | Value | Source |

| Second-Order Rate Constant (k_ox) | 8.5 x 10³ M⁻¹s⁻¹ | [10][11][13] |

| Inhibition Half-Time (Purified sGC, 0.3 µM this compound) | ~3 minutes | [12] |

| Recovery Half-Time (Cerebellar Cells) | ~5 minutes | [2] |

Quantitative Data on this compound Inhibition

This compound potently inhibits NO-stimulated cGMP production across various biological preparations. The concentration required for 50% inhibition (IC₅₀) is typically in the nanomolar range.

Table 1: IC₅₀ Values for this compound Inhibition

| Preparation | Stimulus | IC₅₀ | Source |

| Purified Bovine Lung sGC | Nitric Oxide (NO) | ~10 nM | [5] |

| Rat Cerebellum Slices | Glutamate Receptor Agonists | ~30 nM | [4] |

| Human Platelets | S-nitroso-DL-penicillamine (SNAP) | 10-60 nM | [5] |

| Rat Aortic Smooth Muscle | S-nitroso-DL-penicillamine (SNAP) | <10 nM | [5] |

Table 2: Effect of this compound on cGMP Concentrations

| Preparation | Basal cGMP | + SNAP (1 µM) | + SNAP (1 µM) & this compound (1 µM) |

| Human Platelets (pmol/10⁸ platelets) | 0.14 ± 0.06 | 5.7 ± 1.3 | 0.16 ± 0.13 |

| Source:[1] |

Values are presented as mean ± SEM.

Experimental Protocols

1. sGC Activity Assay using Purified Enzyme or Cell Lysate

This protocol measures the catalytic activity of sGC by quantifying the amount of cGMP produced from GTP.

-

Preparation : Purified sGC or a cytosolic extract from cells/tissues is prepared and kept on ice.

-

Assay Buffer (Final Concentrations) : 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM GTP, 3 mM isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), and an NO donor such as 100 µM sodium nitroprusside (SNP) for stimulation.[1]

-

Inhibition : Parallel reactions are set up containing varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO). Pre-incubation with this compound for 10-20 minutes at 37°C is recommended to allow for time-dependent inhibition.[1]

-

Reaction Initiation : The reaction is started by adding the sGC enzyme preparation to the pre-warmed assay buffer.

-

Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

-

Termination : The reaction is stopped by adding ice-cold acid (e.g., 20% perchloric acid) and rapid freezing.[1]

-

Quantification : cGMP levels in the samples are quantified using a commercial Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.

2. Spectroscopic Analysis of sGC Heme Oxidation

This method provides direct evidence of the change in the heme iron's oxidation state.

-

Instrumentation : A dual-beam UV-visible spectrophotometer.

-

Sample Preparation : Purified sGC (in a suitable buffer like Tris-HCl) is placed in a cuvette.

-

Baseline Spectrum : A baseline absorbance spectrum is recorded, focusing on the Soret region (typically 350-450 nm). The ferrous sGC should exhibit a peak at ~431 nm.[10][11]

-

This compound Addition : A concentrated solution of this compound is added to the cuvette to achieve the desired final concentration.

-

Spectral Scanning : The spectrum is scanned immediately after adding this compound and then at subsequent time points.

-

Observation : A time-dependent decrease in the 431 nm peak and a corresponding increase in a new peak at ~393 nm will be observed, indicating the oxidation of the Fe²⁺ heme to the Fe³⁺ state.[12]

Selectivity and Limitations

While this compound is widely regarded as a selective inhibitor of sGC, it is not absolutely specific. At higher concentrations, or in certain contexts, this compound has been shown to interact with other heme-containing proteins. For example, some studies have reported that this compound can inhibit NOS activity and interfere with cytochrome P-450 enzymes involved in the bioactivation of certain NO donors like glyceryl trinitrate.[14] It can also oxidize the heme in hemoglobin.[10][13] Therefore, it is essential for researchers to use the lowest effective concentration of this compound and to consider potential off-target effects when interpreting results.

Conclusion

This compound is an invaluable chemical probe for elucidating the role of the NO-sGC-cGMP signaling pathway. Its mechanism of action is well-characterized and centers on the oxidation of the sGC prosthetic heme group from the NO-receptive ferrous (Fe²⁺) state to the NO-insensitive ferric (Fe³⁺) state. This action potently and selectively blocks NO-stimulated cGMP synthesis, providing a clear method for differentiating cGMP-dependent from cGMP-independent signaling events. A thorough understanding of its mechanism, kinetics, and potential limitations is critical for its proper application and the accurate interpretation of experimental data in both basic research and drug development.

References

- 1. ucm.es [ucm.es]

- 2. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwith.montclair.edu [researchwith.montclair.edu]

- 14. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation [pubmed.ncbi.nlm.nih.gov]

ODQ as a Soluble Guanylyl Cyclase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) is a potent and highly selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). By preventing the synthesis of cyclic guanosine monophosphate (cGMP), this compound has become an indispensable tool for elucidating the physiological and pathophysiological roles of the NO/cGMP signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and potential off-target effects.

Introduction

The nitric oxide (NO) signaling pathway plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The downstream effects of NO are largely mediated by its binding to the heme prosthetic group of soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). To investigate the specific contributions of this pathway, researchers rely on selective inhibitors of its key components. This compound has emerged as the gold-standard inhibitor of sGC, offering potent and selective blockade of NO-induced cGMP production.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect through the oxidation of the ferrous (Fe2+) heme iron within the sGC β1 subunit to the ferric (Fe3+) state.[1][2] This oxidation prevents the binding of NO to the heme group, thereby inhibiting the activation of sGC and subsequent cGMP synthesis.[6] While the inhibition is considered irreversible for the purified enzyme, in cellular environments, the presence of reducing agents can lead to a reversible inhibition, with recovery observed over time.[1] The inhibition by this compound is non-competitive with respect to the substrate, GTP.[7]

Below is a diagram illustrating the NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized in various experimental systems. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its high affinity for sGC.

| Parameter | Value | System | Stimulator | Reference |

| IC50 | ~100 nM | Rat cerebellar cells | 1 µM DEA/NO | [1] |

| IC50 | 10-60 nM | Human platelets | S-nitroso-DL-penicillamine | [7] |

| IC50 | <10 nM | Rat vascular smooth muscle | S-nitroso-DL-penicillamine | [7] |

| IC50 | ~10 nM | Cytosolic extract of sGC from rat aortic smooth muscle | Sodium nitroprusside | [7] |

| IC50 | 20 nM | Nitric oxide-sensitive guanylyl cyclase | Not specified | [8] |

| Kinetics | Second-order rate constant: 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | - | [2][3][4] |

| Recovery | t½ ≈ 5 min | Rat cerebellar cells | - | [1] |

Table 1: Quantitative inhibitory parameters of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

-

Solubility: 25 mg/mL in DMSO.[8]

-

Storage: Aliquot the stock solution and store at -20°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.

In Vitro sGC Activity Assay

This assay measures the production of cGMP by purified sGC or cytosolic extracts in the presence and absence of this compound.

Materials:

-

Purified sGC or cytosolic extract containing sGC

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 1 mM GTP)

-

NO donor (e.g., DEA/NO, sodium nitroprusside)

-

This compound

-

Reaction termination solution (e.g., trichloroacetic acid or perchloric acid)

-

cGMP detection kit (e.g., ELISA or RIA)

Protocol:

-

Prepare the reaction mixture containing assay buffer and the sGC preparation.

-

Pre-incubate the reaction mixture with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the reaction by adding the NO donor.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding the termination solution.

-

Centrifuge the samples to pellet precipitated proteins.

-

Measure the cGMP concentration in the supernatant using a cGMP detection kit according to the manufacturer's instructions.

The following diagram illustrates a general workflow for an in vitro sGC activity assay.

Cellular cGMP Measurement Assay

This assay quantifies intracellular cGMP levels in response to NO donors in the presence or absence of this compound.

Materials:

-

Cultured cells

-

Cell culture medium

-

NO donor

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

cGMP detection kit

Protocol:

-

Plate cells in multi-well plates and grow to desired confluency.

-

Wash cells with a suitable buffer (e.g., PBS or Krebs-Henseleit).

-

Pre-incubate cells with this compound or vehicle in the presence of a PDE inhibitor for a specified time (e.g., 10-30 minutes).

-

Stimulate cells with an NO donor for a defined period.

-

Terminate the reaction by removing the medium and adding cell lysis buffer.

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a cGMP detection kit.

Aortic Ring Vasodilation Assay

This ex vivo assay assesses the effect of this compound on NO-mediated vasodilation in isolated aortic rings.

Materials:

-

Isolated thoracic aorta

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

NO donor or endothelium-dependent vasodilator (e.g., acetylcholine)

-

This compound

-

Organ bath system with force transducers

Protocol:

-

Isolate the thoracic aorta and cut into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

-

Pre-contract the aortic rings with a vasoconstrictor to a stable submaximal tension.

-

Once a stable contraction is achieved, pre-incubate the rings with this compound or vehicle for a specified time (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve to an NO donor or an endothelium-dependent vasodilator.

-

Record the changes in isometric tension to assess the degree of vasodilation.

Selectivity and Off-Target Effects

This compound is highly selective for sGC and does not significantly inhibit particulate guanylyl cyclases or adenylyl cyclase.[5] It also does not directly scavenge NO or inhibit NO synthase (NOS) activity.[7] However, at higher concentrations (in the micromolar range), this compound has been reported to inhibit other heme-containing proteins, such as cytochrome P450 enzymes.[9] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are specifically due to sGC inhibition.

The logical relationship of this compound's selectivity is depicted in the diagram below.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the NO/cGMP signaling pathway. Its well-characterized mechanism of action and high potency make it an essential reagent for researchers in various fields. By carefully considering the experimental conditions and potential off-target effects, scientists can confidently employ this compound to dissect the intricate roles of sGC and cGMP in health and disease.

References

- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchwith.montclair.edu [researchwith.montclair.edu]

- 5. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucm.es [ucm.es]

- 8. This compound [sigmaaldrich.com]

- 9. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

full name of ODQ chemical compound

An In-depth Technical Guide to 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one, commonly known as this compound, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][4][5] Its ability to block the NO/sGC/cGMP signaling pathway has made it an invaluable tool in elucidating the physiological and pathophysiological roles of this cascade. This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, a detailed experimental protocol for its use, and a visualization of its place in the relevant signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect on soluble guanylyl cyclase through the oxidation of the enzyme's prosthetic heme group.[6] The iron atom within the heme of sGC is typically in the ferrous (Fe2+) state, which is essential for the binding of nitric oxide. Upon binding, NO activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This compound irreversibly oxidizes this heme iron to the ferric (Fe3+) state.[1][6] This oxidation prevents NO from binding to and activating sGC, thereby inhibiting the production of cGMP.[1][6] While the inhibition is considered irreversible for the purified enzyme, in cellular environments, the inhibition by this compound can be reversed over time.[1]

Signaling Pathway

The canonical pathway involving this compound is the nitric oxide signaling cascade. Under normal physiological conditions, nitric oxide produced by nitric oxide synthase (NOS) diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase. This binding activates sGC, which in turn catalyzes the formation of cGMP from GTP. cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit a variety of cellular responses, including smooth muscle relaxation, neurotransmission, and platelet inhibition. This compound acts as a direct inhibitor of sGC, effectively blocking all downstream effects of NO-mediated sGC activation.

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes key quantitative parameters for this compound based on published literature. These values can vary depending on the specific experimental conditions, cell type, and tissue used.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 10-60 nM | Human Platelets | [4] |

| IC₅₀ | <10 nM | Rat Vascular Smooth Muscle | [4] |

| IC₅₀ | ~100 nM | Rat Cerebellar Cells | [1] |

| IC₅₀ | ~20 nM | Nitric Oxide sensitive Guanylyl Cyclase | [7] |

| Second-order rate constant of sGC heme oxidation | 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | [8] |

Experimental Protocols

Inhibition of sGC in Cultured Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on NO-induced cGMP production in a cell-based assay.

Materials:

-

Cultured cells known to express soluble guanylyl cyclase

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one)

-

A nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))

-

Cell lysis buffer

-

cGMP immunoassay kit

Procedure:

-

Cell Seeding: Plate cells in appropriate multi-well plates and grow to the desired confluency.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Prepare a stock solution of the chosen NO donor.

-

-

Pre-incubation with this compound:

-

Wash the cells with PBS or serum-free medium.

-

Add medium containing the desired concentration of this compound (a typical starting concentration range is 1-10 µM) or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the cells for a sufficient period to allow for this compound to exert its inhibitory effect (e.g., 10-30 minutes at 37°C).[1][4]

-

-

Stimulation with NO Donor:

-

Following the pre-incubation period, add the NO donor to the wells to stimulate cGMP production. The final concentration of the NO donor should be determined based on previous optimization experiments.

-

Incubate for a short period (e.g., 2-10 minutes at 37°C).

-

-

Cell Lysis and cGMP Measurement:

-

Terminate the reaction by removing the medium and adding cell lysis buffer.

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize cGMP concentrations to protein content for each sample.

-

Compare the cGMP levels in cells treated with the NO donor alone to those pre-treated with this compound to determine the extent of inhibition.

-

Concluding Remarks

This compound remains a cornerstone pharmacological tool for the investigation of the nitric oxide signaling pathway. Its high potency and selectivity for soluble guanylyl cyclase allow for the precise dissection of cGMP-dependent and -independent effects of nitric oxide in a multitude of biological systems. Researchers and drug development professionals can leverage the information provided in this guide to design and execute robust experiments aimed at understanding and modulating this critical signaling cascade.

References

- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucm.es [ucm.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. agscientific.com [agscientific.com]

- 8. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of ODQ: A Technical Guide to a Seminal sGC Inhibitor

Introduction

1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a cornerstone pharmacological tool in the study of the nitric oxide (NO) signaling pathway. Its discovery as a potent and selective inhibitor of soluble guanylate cyclase (sGC) has been instrumental in elucidating the physiological and pathophysiological roles of the NO-sGC-cGMP cascade. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental methodologies associated with this compound for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of this compound begins with the growing understanding of nitric oxide as a crucial signaling molecule. By the early 1990s, it was established that NO activates sGC, leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes, including vasodilation and neurotransmission. However, the lack of a selective sGC inhibitor made it challenging to definitively attribute the effects of NO to the activation of this enzyme.

In 1995, a pivotal paper by Garthwaite and colleagues titled "Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one" was published in Molecular Pharmacology.[2] This study identified this compound as a compound that could potently and selectively block the NO-stimulated activity of sGC. The researchers demonstrated that in incubated slices of cerebellum, this compound reversibly inhibited the NO-dependent cGMP response to glutamate receptor agonists with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Crucially, they showed that this compound did not affect NO synthase activity, nor did it chemically inactivate NO, highlighting its specificity for the NO receptor, sGC.[2]

Subsequent research further solidified this compound's role as an indispensable experimental tool. Studies in the late 1990s and early 2000s delved into its mechanism of action, revealing that this compound's inhibitory effect stems from its ability to oxidize the prosthetic heme group of sGC.[1] Specifically, this compound converts the ferrous (Fe2+) iron of the heme to the ferric (Fe3+) state.[1] This oxidized form of sGC has a greatly reduced affinity for NO, thereby preventing enzyme activation.[1] This mechanism explained the observed non-competitive nature of the inhibition with respect to GTP, the substrate for sGC.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway is a fundamental mechanism for cellular communication. It is initiated by the production of NO by nitric oxide synthases (NOS). Being a small, lipophilic molecule, NO readily diffuses across cell membranes to its primary intracellular receptor, sGC.

sGC is a heterodimeric enzyme consisting of an α and a β subunit. The β subunit contains a heme prosthetic group which, in its reduced ferrous (Fe2+) state, serves as the binding site for NO. The binding of NO to the heme iron induces a conformational change in sGC, leading to a several hundred-fold increase in its catalytic activity. The activated sGC then converts guanosine triphosphate (GTP) to cGMP.

cGMP, in turn, acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs) that regulate cGMP levels. These downstream effectors mediate a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.

This compound intervenes in this pathway at the level of sGC activation. By oxidizing the heme iron to the ferric (Fe3+) state, this compound renders sGC insensitive to NO. This effectively uncouples NO production from cGMP synthesis, allowing researchers to investigate which physiological effects of NO are specifically mediated through the sGC-cGMP pathway.

References

- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ODQ in Elucidating cGMP-Mediated Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway stands as a critical regulator of a vast array of physiological processes, from vasodilation and neurotransmission to platelet aggregation and immune responses. A key enzyme in this pathway is soluble guanylate cyclase (sGC), which, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. To dissect the precise roles of cGMP in these events, researchers rely on selective pharmacological tools. Among the most potent and widely used is 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a selective inhibitor of sGC. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental biology, and its significance in understanding cGMP-mediated physiological and pathophysiological effects.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of sGC.[2][4] Its inhibitory action is not directed at the catalytic domain of the enzyme but rather at its heme prosthetic group, which is essential for NO sensing.[1][5] The iron atom within the sGC heme is typically in the ferrous (Fe2+) state, allowing it to bind NO and trigger a conformational change that activates the enzyme.[1][6] this compound functions by oxidizing this heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state.[1][5] This oxidation prevents NO from binding to the heme group, thereby locking sGC in an inactive conformation and potently inhibiting NO-stimulated cGMP production.[5][7] This mechanism of action makes this compound a powerful tool for investigating physiological processes specifically mediated by the NO-sGC-cGMP signaling cascade. While generally considered selective for sGC, some studies suggest that at higher concentrations, this compound may exhibit off-target effects on other heme-containing proteins, such as nitric oxide synthase and cytochrome P450 enzymes.[8][9]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized across various experimental systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Experimental System | Agonist/Stimulus | This compound IC50 | Reference |

| Human Platelets | S-nitroso-DL-penicillamine (SNAP) | 10-60 nM | [10] |

| Rat Vascular Smooth Muscle | S-nitroso-DL-penicillamine (SNAP) | <10 nM | [10] |

| Rat Aortic Smooth Muscle Cytosol | Sodium Nitroprusside (SNP) | ~10 nM | [11] |

| Rat Cerebellum Slices | Glutamate Receptor Agonists | ~10 nM | [12] |

| Purified Bovine Lung sGC | NO Donors | 0.2-0.7 µM | [8] |

Experimental Protocols

The utility of this compound as a research tool is underscored by its application in a wide range of experimental protocols designed to probe the functional consequences of sGC inhibition.

In Vitro Smooth Muscle Relaxation Assay (Aortic Rings)

This protocol is used to assess the role of the sGC-cGMP pathway in vasodilation.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse).

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2/5% CO2.

-

Phenylephrine (or other vasoconstrictor).

-

Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or an endothelium-dependent vasodilator (e.g., acetylcholine).

-

This compound.

-

Organ bath system with force transducers.

Procedure:

-

Isolate the thoracic aorta and carefully remove adherent connective tissue.

-

Cut the aorta into rings of approximately 2-4 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2/5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable contraction.

-

Once a stable plateau is reached, add the vasodilator (NO donor or acetylcholine) in a cumulative concentration-response manner to elicit relaxation.

-

After washing out the vasodilator and allowing the tissue to return to baseline, incubate a separate set of aortic rings with this compound (typically 1-10 µM) for 20-30 minutes.

-

Repeat the pre-contraction with phenylephrine.

-

Again, add the vasodilator in a cumulative concentration-response manner and record the relaxation.

-

Compare the concentration-response curves in the presence and absence of this compound to determine the extent of sGC-cGMP-mediated relaxation.

Platelet Aggregation Assay

This protocol investigates the involvement of the sGC-cGMP pathway in modulating platelet function.

Materials:

-

Freshly drawn whole blood from a healthy donor, anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., collagen, ADP).

-

NO donor (e.g., SNAP).

-

This compound.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.

-

To study the inhibitory effect of the NO-cGMP pathway, pre-incubate the PRP with an NO donor for a defined period.

-

Add a platelet agonist to induce aggregation and record the change in light transmission over time.

-

To investigate the role of sGC, pre-incubate a separate PRP sample with this compound (typically 0.1-1 µM) for 10-20 minutes before adding the NO donor and then the agonist.[3]

-

Compare the aggregation curves to determine if this compound reverses the anti-aggregatory effect of the NO donor.

Measurement of cGMP Levels

This protocol directly quantifies the product of sGC activity to confirm the inhibitory effect of this compound.

Materials:

-

Cell culture or tissue homogenates.

-

Stimulating agent (e.g., NO donor).

-

This compound.

-

Lysis buffer.

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

Procedure:

-

Culture cells to the desired confluency or prepare tissue homogenates.

-

Pre-incubate the cells or homogenates with this compound at the desired concentration for a specified time (e.g., 20-30 minutes).

-

Stimulate the cells or homogenates with an NO donor for a short period (e.g., 1-5 minutes) to activate sGC.

-

Terminate the reaction by adding a lysis buffer provided in the cGMP assay kit.

-

Process the samples according to the manufacturer's instructions for the EIA or RIA kit.

-

Measure the cGMP concentration and compare the levels in control, NO donor-stimulated, and this compound-treated plus NO donor-stimulated samples.

In Vivo Administration

This compound can be administered in vivo to study the systemic or organ-specific roles of the sGC-cGMP pathway.

Animal Model: Rat or mouse.

Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

Dosage: Dosages can vary depending on the animal model and the specific research question. For example, in rats, doses ranging from 2 mg/kg to 500 mg/kg (i.p.) have been used.[1][4]

Procedure:

-

Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).

-

Administer the this compound solution to the animal via the chosen route.

-

The timing of administration relative to the experimental intervention is crucial and should be determined based on the pharmacokinetics of this compound and the experimental design. For instance, a 30-minute pre-treatment is common for acute studies.[4]

-

Perform the experimental procedure (e.g., induction of a disease model, behavioral testing).

-

Collect relevant physiological or biochemical data to assess the effect of sGC inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role.

Caption: The Nitric Oxide (NO)-cGMP signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the effect of this compound on vasodilation in isolated aortic rings.

Conclusion

This compound has proven to be an indispensable pharmacological tool for investigating the multifaceted roles of the NO-sGC-cGMP signaling pathway. Its high potency and selectivity for sGC allow for the precise dissection of cGMP-dependent effects in a wide variety of experimental models. By inhibiting the production of cGMP, this compound enables researchers to delineate the specific contributions of this second messenger to complex physiological and pathophysiological processes. A thorough understanding of its mechanism of action and appropriate application in well-designed experiments, as outlined in this guide, will continue to advance our knowledge of cGMP-mediated signaling and aid in the development of novel therapeutic strategies targeting this crucial pathway. However, researchers should remain mindful of potential off-target effects at higher concentrations and consider appropriate control experiments to ensure the specificity of their findings.

References

- 1. The selective guanylate cyclase inhibitor this compound reduces multiple organ injury in rodent models of Gram-positive and Gram-negative shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucm.es [ucm.es]

- 4. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relaxation to authentic nitric oxide and SIN-1 in rat isolated mesenteric arteries: variable role for smooth muscle hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide and nitroxyl ion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Properties of ODQ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (this compound) is a cornerstone pharmacological tool for investigating the nitric oxide (NO) signaling pathway. Its high potency and selectivity as an inhibitor of soluble guanylate cyclase (sGC), the primary receptor for NO, have made it an indispensable molecule in cellular biology, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, quantitative parameters, and detailed experimental considerations.

Core Mechanism of Action: Inhibition of Soluble Guanylate Cyclase

This compound exerts its inhibitory effect on sGC through a well-characterized mechanism involving the enzyme's prosthetic heme group. Nitric oxide activates sGC by binding to the ferrous (Fe²⁺) iron of this heme moiety, inducing a conformational change that stimulates the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).

This compound functions as a potent and selective inhibitor by targeting this very heme group. The primary mechanism of this compound action is the oxidation of the ferrous (Fe²⁺) heme iron to the ferric (Fe³⁺) state.[1][3][4][5] This oxidation prevents the binding of nitric oxide to the heme, thereby abolishing NO-stimulated sGC activity.[1][3][4] The inhibition by this compound is considered irreversible in the absence of reducing agents.[1] While it potently blocks NO-stimulated cGMP production, this compound does not affect the basal activity of sGC.[3][4]

Quantitative Biochemical Data

The following tables summarize key quantitative data related to the biochemical properties of this compound, providing a comparative overview for experimental design.

| Parameter | Value | Cell/Tissue Type | Comments | Reference |

| IC₅₀ | ~10-60 nM | Human platelets | Inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP) | [2][6] |

| <10 nM | Rat vascular smooth muscle | Inhibition of cGMP elevation induced by SNAP | [6] | |

| ~10 nM | Cytosolic extract of rat aortic smooth muscle | Inhibition of sGC activity | [2][6] | |

| ~20 nM | Not specified | General potent and selective inhibitor of NO-sensitive guanylyl cyclase | [7] | |

| ~100 nM | Cerebellar cells | Inhibition of cGMP accumulation evoked by 1 µM DEA/NO | [1] | |

| Inhibition Type | Mixed (partially competitive, partially non-competitive) | Cerebellar cells | Increased the EC₅₀ of DEA/NO for sGC activation | [1] |

| Non-competitive with respect to GTP | Rat vascular smooth muscle cytosolic extract | Vmax was reduced while Km remained unaltered | [2] | |

| Rate of Heme Oxidation | Second-order rate constant of 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | Demonstrates a rapid oxidation of the sGC heme | [3][4] |

Signaling Pathway Visualization

The following diagram illustrates the canonical nitric oxide (NO) signaling pathway and the specific point of inhibition by this compound.

Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific protocols can vary between laboratories, the following sections provide a generalized yet detailed methodology for common experiments involving this compound.

Measurement of sGC Activity in Cell Lysates

This protocol outlines the steps to measure the effect of this compound on sGC activity in a cytosolic fraction of cells or tissues.

Caption: A typical experimental workflow for an sGC activity assay using this compound.

Detailed Methodology:

-

Preparation of Cytosolic Extract:

-

Homogenize fresh or frozen tissue (e.g., rat aorta) or cultured cells in an appropriate ice-cold lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic fraction including sGC. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

sGC Activity Assay:

-

Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4) containing:

-

GTP (substrate, e.g., 10 µM - 5 mM)

-

MgCl₂ (cofactor, e.g., 5 mM)

-

A phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 3 mM) to prevent cGMP degradation.

-

An NO donor such as sodium nitroprusside (SNP) (e.g., 100 µM) to stimulate sGC activity.

-

-

In separate tubes, pre-incubate the assay buffer with either vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a small volume of the cytosolic extract to the pre-warmed assay mixture.

-

Incubate the reaction at 37°C for a fixed period (e.g., 1, 3, or 10 minutes).

-

Terminate the reaction by adding a small volume of cold 20% perchloric acid and immediately freezing the samples in liquid nitrogen.[2]

-

Thaw the samples and centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant containing the generated cGMP.

-

Quantify the cGMP concentration using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Calculate the sGC activity (e.g., in pmol cGMP/mg protein/min) and determine the inhibitory effect of this compound.

-

Measurement of cGMP Levels in Intact Cells

This protocol describes how to assess the impact of this compound on NO-stimulated cGMP accumulation in cultured cells.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human platelets, cerebellar cells, or vascular smooth muscle cells) at an appropriate density in multi-well plates.

-

Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.[1][2]

-

Stimulate the cells with an NO donor (e.g., 1 µM SNAP or DEA/NO) for a short duration (e.g., 2-4 minutes).[1][2]

-

-

cGMP Extraction and Quantification:

-

Terminate the stimulation by rapidly removing the medium and adding a lysis agent that also stops enzymatic activity (e.g., 0.1 M HCl or cold ethanol).

-

Scrape the cells and collect the lysate.

-

Process the lysate according to the instructions of a commercial cGMP quantification kit (EIA or RIA). This may involve acetylation of the samples to increase assay sensitivity.

-

Normalize the cGMP levels to the protein concentration or cell number in each well.

-

Analyze the data to determine the concentration-dependent inhibition of NO-stimulated cGMP accumulation by this compound.

-

Selectivity and Off-Target Considerations

This compound is widely regarded as a selective inhibitor of sGC.[7][8][9] It does not directly react with or scavenge NO, nor does it inhibit NO synthase activity.[2][9] Furthermore, it does not affect the activity of particulate guanylate cyclases or adenylyl cyclase.[7][9]

However, it is important to note that at higher concentrations, this compound can exhibit off-target effects. As a heme-oxidizing agent, it has the potential to interact with other heme-containing proteins.[3][4] For instance, this compound has been shown to inhibit cytochrome P450 enzymes involved in the bioactivation of certain NO donors and can also inhibit NO synthase under specific conditions.[10] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are indeed mediated by the inhibition of sGC.

Conclusion

This compound remains an invaluable tool for dissecting the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. A thorough understanding of its biochemical properties, including its mechanism of action, quantitative parameters of inhibition, and potential for off-target effects, is essential for the rigorous design and interpretation of experiments. This guide provides a foundational resource for researchers, scientists, and drug development professionals employing this compound in their investigations.

References

- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucm.es [ucm.es]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzo Life Sciences this compound (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding ODQ's Selectivity for Soluble Guanylate Cyclase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a widely utilized pharmacological tool for investigating the physiological and pathophysiological roles of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Its utility stems from its potent and, to a significant extent, selective inhibition of sGC, the primary receptor for NO. This technical guide provides a comprehensive overview of this compound's selectivity for sGC, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and a discussion of its off-target effects.

Mechanism of Action

This compound's inhibitory action on sGC is irreversible and stems from its ability to oxidize the ferrous (Fe²⁺) heme prosthetic group of the enzyme to the ferric (Fe³⁺) state.[1] This oxidation prevents the binding of NO to the heme, thereby inhibiting the conformational change required for the catalytic conversion of guanosine triphosphate (GTP) to cGMP.[1] The inhibition by this compound is not competitive with the substrate, GTP.[4] While this compound itself does not directly react with or scavenge NO, its modification of the sGC heme group renders the enzyme insensitive to NO-mediated activation.[4]

Quantitative Analysis of this compound's Inhibition of sGC

This compound is a potent inhibitor of NO-stimulated sGC activity, with reported half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range. The exact IC50 value can vary depending on the experimental conditions, such as the concentration of the NO donor used.

| Parameter | Value | Cell/Tissue Type | Comments | Reference |

| IC50 | ~100 nM | Cerebellar cells (rat) | Inhibition of cGMP accumulation evoked by 1 µM DEA/NO. | [1] |

| IC50 | 10-60 nM | Human platelets | Inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP). | [5] |

| IC50 | <10 nM | Rat vascular smooth muscle | Inhibition of cGMP elevation induced by SNAP. | [5] |

| IC50 | ~20 nM | Not specified | Potent and selective inhibitor of nitric oxide (NO)-sensitive guanylyl cyclase. | [6][7][8] |

| IC50 | 0.2-0.7 µM | Purified sGC | Dependent on the concentration of the NO donor DEA/NO. |

Signaling Pathway of sGC Activation and Inhibition by this compound

The canonical NO-sGC-cGMP signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.

Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Measurement of sGC Activity in Cytosolic Extracts

This protocol details the measurement of sGC activity by quantifying the production of cGMP in a cytosolic fraction of cells or tissues.

Materials:

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 3 mM 3-isobutyl-1-methylxanthine (IBMX), 1 mM EGTA.

-

Substrate Solution: Guanosine triphosphate (GTP) in assay buffer.

-

NO Donor: Sodium nitroprusside (SNP) or other suitable NO donor.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Cytosolic Extract: Prepared from the tissue or cells of interest.

-

Perchloric Acid (20%): To terminate the reaction.

-

cGMP Enzyme Immunoassay (EIA) Kit: For quantification of cGMP.

Procedure:

-

Prepare the cytosolic extract from the desired cells or tissue by homogenization and centrifugation to remove cellular debris and membranes.

-

In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer.

-

Add the desired concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Add the NO donor (e.g., 100 µM SNP) to stimulate sGC activity.

-

Initiate the reaction by adding the cytosolic extract and the GTP substrate. The final reaction volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding 20 µL of 20% perchloric acid and immediately freezing the samples in liquid nitrogen.

-

Thaw the samples and centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant containing the cGMP with a suitable base (e.g., potassium carbonate).

-

Quantify the amount of cGMP in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.

-

Calculate the sGC activity as the amount of cGMP produced per milligram of protein per minute.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of sGC activity against the logarithm of the this compound concentration.

References

- 1. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. Absorbance and redox based approaches for measuring free heme and free hemoglobin in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new paradigm for gaseous ligand selectivity of hemoproteins highlighted by soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucm.es [ucm.es]

- 8. Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation of ODQ Stock Solution

Introduction

1H-[1]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC)[1]. It is a valuable tool in pharmacological research to study the physiological and pathophysiological roles of the NO/cGMP signaling pathway. This compound exerts its inhibitory effect by oxidizing the prosthetic heme group of sGC, rendering it insensitive to activation by NO. Given its critical role in research, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action

The NO/sGC/cGMP signaling pathway is a crucial signaling cascade involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. Nitric oxide, produced by nitric oxide synthases (NOS), binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This compound selectively inhibits this process with an IC50 value of approximately 20 nM[1]. It does not directly interact with NOS or scavenge NO, but rather targets the sGC enzyme itself.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | ~187.16 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility in DMSO | Up to 100 mM | [1] |

| Solubility in Ethanol | Up to 25 mM (may require gentle warming) | [1] |

| Solubility in DMF | ~30 mg/mL | [2] |

| Aqueous Solubility | Sparingly soluble | [2] |

| Storage (Solid) | -20°C, desiccated, protected from light | [1][2] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for long-term | [1][3][4] |

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out 1.87 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4]. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year)[1][3].

-

Working Solution Preparation: When needed for an experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or buffer. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers[2]. To prepare an aqueous working solution, it is recommended to first dissolve this compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice[2]. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and not stored for more than one day[2].

Mandatory Visualization

Caption: Workflow for the preparation of an this compound stock solution.

References

Effective Concentration of ODQ in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and highly selective inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4] By binding to the heme moiety of sGC and oxidizing the iron to the ferric (Fe³⁺) state, this compound prevents the binding of NO and subsequent production of cyclic guanosine monophosphate (cGMP). This inhibitory action makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway in various cellular processes, including vasodilation, neurotransmission, and apoptosis.

These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound in cell culture experiments.

Mechanism of Action

The canonical NO signaling pathway involves the activation of sGC by NO, leading to the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG). This compound selectively inhibits sGC, thereby blocking the entire downstream signaling cascade.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, the concentration of the sGC stimulus (e.g., an NO donor), and the specific biological endpoint being measured. The following table summarizes effective concentrations of this compound reported in various cell culture studies.

| Cell Type | Application/Assay | Effective this compound Concentration | Notes |

| Cerebellar Slices | Inhibition of NO-dependent cGMP response | IC₅₀ ≈ 10 nM | Reversible inhibition of glutamate receptor agonist-induced cGMP response.[2][4] |

| Human Mesothelioma Cells (NCI-H2452) | Induction of apoptosis | 30 - 50 µM | Significant induction of apoptosis observed at these concentrations.[3] |

| Human Mesothelioma Cells (NCI-H2452) | Enhancement of cisplatin-induced apoptosis | 10 µM | A concentration below the apoptotic threshold for this compound alone doubled the pro-apoptotic effects of cisplatin.[3] |

| HEK cells expressing sGC (HEK-GC) | Inhibition of NO-induced cGMP production | 1 - 100 µM | Pre-incubation with this compound reduced NO-induced cGMP increases, though even 100 µM did not completely abrogate the effect of high NO donor concentrations.[1] |

| Murine Platelets | Inhibition of NO-induced cGMP production | 10 µM | Reduced cGMP production induced by an NO donor.[1] |

| Rat Aortic Smooth Muscle | Inhibition of NO donor-induced cGMP elevation | IC₅₀ < 10 nM | Potent inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP).[5] |

| Human Platelets | Inhibition of NO donor-induced cGMP elevation | IC₅₀ = 10-60 nM | Inhibition of cGMP elevation induced by SNAP.[5] |

| Striatal Neurons | Inhibition of NO-induced cGMP response | 10 µM | Prevented the cGMP response to the NO donor SNAP.[6] |

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound via Dose-Response Curve

This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting sGC activity in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 24- or 96-well)

-

This compound powder

-

Dimethyl sulfoxide (DMSO)[2]

-

Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

This compound Preparation:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Pre-incubate the cells with this compound for a period determined by preliminary experiments or literature review (typically ranging from 10 minutes to 2 hours).[1][2][5]

-

-

NO Donor Stimulation:

-

Prepare a fresh stock solution of the NO donor in an appropriate solvent immediately before use.

-

Add the NO donor to the wells to a final concentration known to elicit a robust cGMP response in your cell type.

-

Incubate for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and cGMP Measurement:

-

Terminate the experiment by removing the medium and lysing the cells with the lysis buffer provided in the cGMP assay kit.

-

Measure the intracellular cGMP concentration according to the manufacturer's instructions for the cGMP ELISA kit.

-

-

Data Analysis:

-

Plot the cGMP concentration as a function of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO-stimulated cGMP production.

-

Protocol 2: Western Blot Analysis of VASP Phosphorylation

Phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 is a downstream marker of PKG activation and can be used to assess the inhibitory effect of this compound.

Materials:

-

Cells cultured and treated with this compound and an NO donor as described in Protocol 1.

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP or a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total VASP or a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-VASP signal to the total VASP or loading control signal.

-

Compare the levels of VASP phosphorylation across the different this compound concentrations.

-

Protocol 3: Cell Viability Assay

To ensure that the observed effects of this compound are not due to cytotoxicity, it is important to perform a cell viability assay.

References

- 1. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucm.es [ucm.es]

- 6. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]

Application Notes and Protocols for ODQ Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylate cyclase (sGC). This document outlines detailed experimental protocols, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.

Introduction

This compound is a valuable pharmacological tool for investigating the nitric oxide (NO) signaling pathway. It specifically inhibits sGC, the primary receptor for NO, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2][4] This inhibitory action allows researchers to elucidate the physiological and pathophysiological roles of the NO-sGC-cGMP cascade in various biological systems.

Data Presentation

The following tables summarize quantitative data from in vivo studies utilizing this compound.

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Application | Dosing Regimen (Route) | Key Quantitative Findings | Reference(s) |

| Sprague-Dawley Rat | Anesthesia | 20-500 mg/kg (i.p.) | Dose-dependent decrease in isoflurane MAC (maximal effect 52.4% ± 2.7%). No ceiling effect was observed. | [5] |

| Wistar Rat | Septic Shock | 2 mg/kg (i.p.) | Attenuated renal dysfunction, lung injury, and hepatocellular injury induced by lipoteichoic acid/peptidoglycan or lipopolysaccharide. | [6] |

| Mouse | Cerebral Vasodilation | 3 and 10 µmol/L (topical) | Concentration-dependent inhibition of acetylcholine- and nitroprusside-induced vasodilation. At 10 µmol/L this compound, vasodilation in response to 10 µmol/L acetylcholine was reduced from 28 ± 3% to 6 ± 2%. | [7] |

Table 2: this compound Administration and Vehicle Formulations

| Animal Model | Administration Route | Vehicle Composition | Reference(s) |